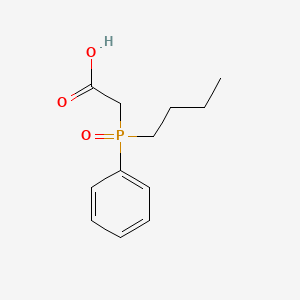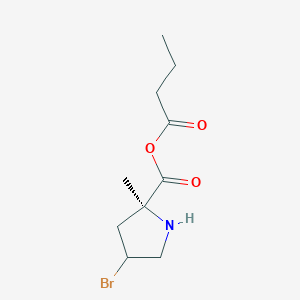
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylpyrrolidine-2-carboxylic acid with butyric anhydride in the presence of a dehydrating agent such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions . This method offers high yields and a straightforward work-up process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl groups in the anhydride can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-methylpyrrolidine-2-carboxylic butyric anhydride.
Oxidation: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic butyric alcohol.
科学研究应用
(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The bromine atom and the anhydride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
相似化合物的比较
Similar Compounds
4-Bromo-2-methylpyrrolidine-2-carboxylic acid: Lacks the butyric anhydride moiety, making it less reactive in certain chemical reactions.
2-Methylpyrrolidine-2-carboxylic butyric anhydride: Lacks the bromine atom, reducing its potential for substitution reactions.
4-Bromo-2-methylpyrrolidine: Lacks both the carboxylic and butyric anhydride groups, limiting its applications in organic synthesis .
属性
分子式 |
C10H16BrNO3 |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
butanoyl (2S)-4-bromo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-3-4-8(13)15-9(14)10(2)5-7(11)6-12-10/h7,12H,3-6H2,1-2H3/t7?,10-/m0/s1 |
InChI 键 |
CKFKYBMYLJMASU-MHPPCMCBSA-N |
手性 SMILES |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)Br)C |
规范 SMILES |
CCCC(=O)OC(=O)C1(CC(CN1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


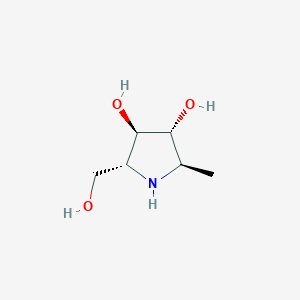

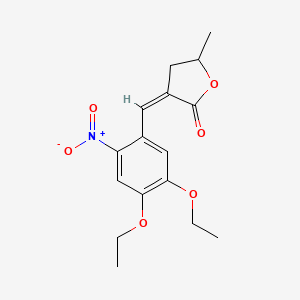
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
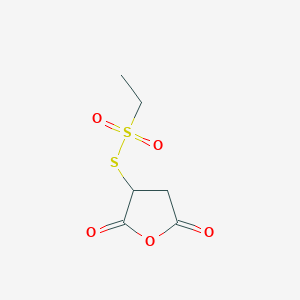
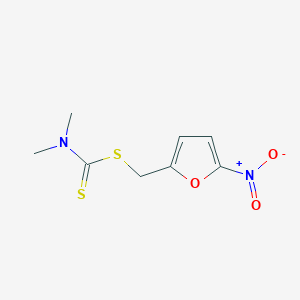
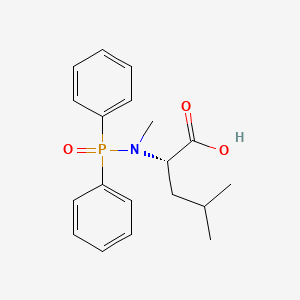

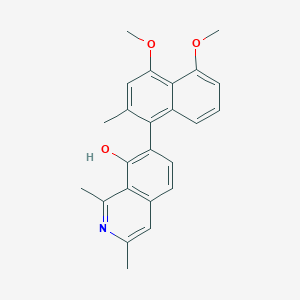
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
